

Mass Spectrometry Data Comparison: But-2-ynedinitrile and its Isomeric Alternatives

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *but-2-ynedinitrile*

Cat. No.: *B094463*

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For researchers engaged in the analysis and identification of small nitrile compounds, this guide provides a comparative overview of the electron ionization mass spectrometry (EI-MS) data for **but-2-ynedinitrile** and two of its common isomers, fumaronitrile and succinonitrile. The presented data, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, offers a clear basis for distinguishing these compounds based on their fragmentation patterns.

Comparative Analysis of Mass Spectra

The electron ionization mass spectra of **but-2-ynedinitrile**, fumaronitrile, and succinonitrile exhibit distinct fragmentation patterns that allow for their unambiguous identification. A summary of the most significant mass-to-charge ratios (m/z) and their relative abundances is presented in the table below.

Compound	Molecular Formula	Molecular Weight	Key m/z Fragments and Relative Abundance (%)
But-2-ynedinitrile	C ₄ N ₂	76.06	76 (100), 52 (5.1), 50 (12.8), 24 (10.3)
Fumaronitrile	C ₄ H ₂ N ₂	78.07	78 (100), 52 (16.1), 51 (14.8), 26 (11.6)
Succinonitrile	C ₄ H ₄ N ₂	80.09	80 (2.7), 54 (100), 28 (11.6), 27 (8.9)

But-2-ynedinitrile is characterized by a prominent molecular ion peak at m/z 76, which is also the base peak.[1][2][3][4][5] Its fragmentation pattern includes notable peaks at m/z 52, 50, and 24. Fumaronitrile, an isomer of **but-2-ynedinitrile**, also shows a strong molecular ion peak at m/z 78 as its base peak.[6][7] However, its fragmentation differs significantly, with major fragments observed at m/z 52, 51, and 26. In contrast, succinonitrile displays a very weak molecular ion peak at m/z 80.[8] The base peak for succinonitrile is found at m/z 54, with other significant fragments at m/z 28 and 27. These distinct fragmentation patterns provide a reliable method for differentiating between these three isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative experimental protocol for the analysis of small, volatile nitrile compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

- Samples should be dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[9]
- To prevent blockage of the syringe and contamination of the injector and column, ensure that the sample solutions are free of any particulate matter by centrifugation if necessary.[9]

- Transfer the final sample solution to a 1.5 mL glass autosampler vial.^[9]

2. Gas Chromatography (GC) Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (1 µL injection volume)
- Carrier Gas: Helium at a constant flow rate.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these compounds.
- Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV.^{[10][11]} This energy level maximizes fragmentation and produces reproducible spectra.^[10]
- Ion Source Temperature: 230 °C
- Mass Analyzer: Quadrupole
- Scan Range: m/z 20-100

Experimental Workflow

The logical flow of a typical GC-MS experiment for the analysis of **but-2-ynedinitrile** and its alternatives is depicted in the following diagram.

Caption: Workflow for the analysis of small nitrile compounds by GC-MS.

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- To cite this document: BenchChem. [Mass Spectrometry Data Comparison: But-2-ynedinitrile and its Isomeric Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094463#cross-referencing-mass-spectrometry-data-for-but-2-ynedinitrile]

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